

head-to-head comparison of Tyk2-IN-15 and BMS-986165

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A Comparative Analysis of Two Tyrosine Kinase 2 (Tyk2) Inhibitors for Researchers and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2) has emerged as a critical therapeutic target in the treatment of a range of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, Tyk2 plays a pivotal role in the signaling pathways of key cytokines such as interleukin (IL)-12, IL-23, and type I interferons.[1][2][3] The development of selective Tyk2 inhibitors offers the potential for targeted immunomodulation while avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors. This guide provides a head-to-head comparison of two such inhibitors: **Tyk2-IN-15** and BMS-986165 (deucravacitinib), summarizing the available experimental data to inform research and development efforts.

It is important to note that publicly available data for **Tyk2-IN-15** is limited, restricting a comprehensive comparative analysis. In contrast, BMS-986165 has undergone extensive preclinical and clinical evaluation, resulting in a wealth of available data. This guide presents all accessible information for a transparent comparison.

Quantitative Data Summary



The following tables summarize the available biochemical, cellular, and pharmacokinetic data for **Tyk2-IN-15** and BMS-986165.

Table 1: Biochemical Activity

Parameter	Tyk2-IN-15	BMS-986165 (Deucravacitinib)
Target	Tyk2 JH2 (pseudokinase) domain	Tyk2 JH2 (pseudokinase) domain
Mechanism of Action	Selective inhibitor	Allosteric inhibitor
Binding Affinity (Ki)	Data not available	0.02 nM[4][5]
Biochemical IC50	≤ 10 nM (for Tyk2-JH2)	0.2 nM (for recombinant Tyk2 pseudokinase domain)[6][7]

Table 2: Cellular Activity



Parameter	Tyk2-IN-15	BMS-986165 (Deucravacitinib)
Cellular Assays	Data not available	Inhibition of cytokine-driven cellular signaling (IL-23, IL-12, Type I IFN)
Cellular IC50	Data not available	2-14 nM (for IL-23, IL-12, and Type I IFN-driven cellular signaling)[4][8]
STAT Phosphorylation Inhibition	Data not available	IC50s = 1-6 nM (for IFN-α-induced STAT1, -2, -3, and -5 phosphorylation in human PBMCs)[6]
IC50 = 5 nM (for IL-12-induced STAT4 phosphorylation in NK- 92 cells)[6][7]		
IC50 = 11 nM (for IL-12- induced IFN-y production in human PBMCs)[6][7]	_	

Table 3: In Vivo Efficacy (Murine Psoriasis Model)

Parameter	Tyk2-IN-15	BMS-986165 (Deucravacitinib)
Model	Data not available	IL-23-induced acanthosis
Dosing	Data not available	15 mg/kg and 30 mg/kg twice daily (oral)
Efficacy	Data not available	Dose-dependent protection from acanthosis; 30 mg/kg dose more effective than anti- IL-23 adnectin positive control. [8]



Table 4: Human Pharmacokinetics (Single Dose)

Parameter	Tyk2-IN-15	BMS-986165 (Deucravacitinib)
Bioavailability	Data not available	99%[9]
Protein Binding	Data not available	82-90%[9]
Metabolism	Data not available	Liver (primarily CYP1A2)[9]
Elimination Half-life	Data not available	10 hours[9]
Excretion	Data not available	Feces, urine[9]

Experimental Protocols

Detailed experimental protocols for **Tyk2-IN-15** are not publicly available. The following are representative methodologies for key experiments used to characterize Tyk2 inhibitors.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method to determine the in vitro potency of an inhibitor against a purified kinase.

- Reagents and Materials:
 - Purified recombinant Tyk2 enzyme.
 - Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[10]
 - ATP solution.
 - Peptide substrate (e.g., a fluorescently labeled synthetic peptide).[11]
 - Test inhibitor (Tyk2-IN-15 or BMS-986165) serially diluted in DMSO.



- Stop solution (e.g., EDTA).
- 384-well assay plates.
- Microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).

Procedure:

- 1. Add kinase reaction buffer to the wells of a 384-well plate.
- 2. Add the serially diluted test inhibitor to the appropriate wells. Include a DMSO-only control (vehicle).
- 3. Add the purified Tyk2 enzyme to all wells except for the negative control.
- 4. Initiate the kinase reaction by adding the ATP and peptide substrate solution.
- 5. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- 6. Stop the reaction by adding the stop solution.
- 7. Read the plate on a microplate reader to measure the extent of substrate phosphorylation.
- 8. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
- 9. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular STAT Phosphorylation Assay (Representative Protocol)

This protocol outlines a method to measure the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.

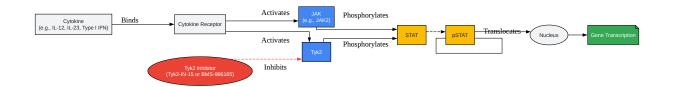
Reagents and Materials:



- Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92).
- Cell culture medium.
- Cytokine stimulant (e.g., IFN-α, IL-12).
- Test inhibitor (Tyk2-IN-15 or BMS-986165) serially diluted.
- Fixation and permeabilization buffers.
- Fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., antipSTAT4).
- Flow cytometer.
- Procedure:
 - Plate the cells in a 96-well plate.
 - 2. Pre-incubate the cells with serially diluted test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
 - 3. Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
 - 4. Fix and permeabilize the cells according to the manufacturer's protocol.
 - 5. Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.
 - 6. Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation in the cell population.
 - 7. Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration.
 - 8. Determine the cellular IC50 value by plotting the data and using non-linear regression.

Visualizations Tyk2 Signaling Pathway



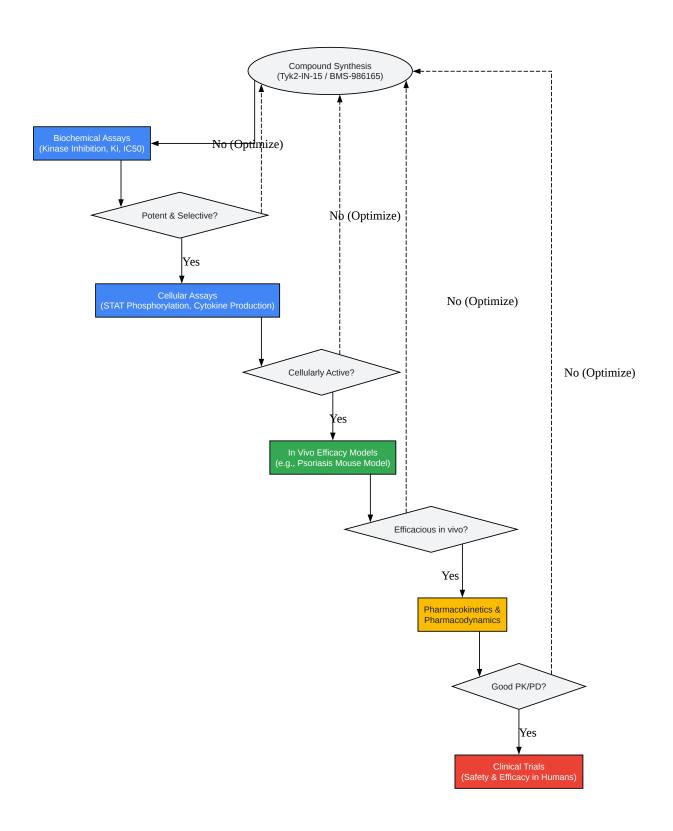


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Caption: Tyk2 Signaling Pathway and Point of Inhibition.

General Experimental Workflow for Kinase Inhibitor Evaluation



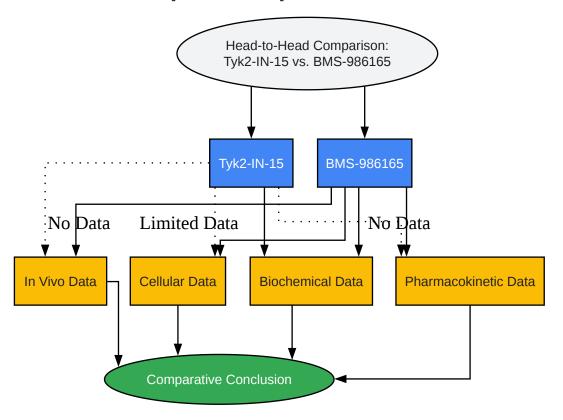


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Caption: General workflow for the evaluation of kinase inhibitors.



Logical Relationship of Comparison



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Caption: Logical structure of the comparative analysis.

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